molecular formula C16H6O7 B157706 4,4'-Oxydiphthalic anhydride CAS No. 1823-59-2

4,4'-Oxydiphthalic anhydride

Cat. No. B157706
CAS RN: 1823-59-2
M. Wt: 310.21 g/mol
InChI Key: QQGYZOYWNCKGEK-UHFFFAOYSA-N
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Description

4,4’-Oxydiphthalic anhydride (ODPA) is a solid compound with the molecular formula C16H6O7 . It was first introduced in the mid-1980s and offers a greater degree of flexibility than other commercial dianhydrides . It is used to produce polyurethane foam, which has excellent thermal properties and can be used as insulation . It is also used in the production of polyesters .


Synthesis Analysis

The preparation of 4,4’-Oxydiphthalic anhydride involves heating chlorophthalic anhydride with tetraphenyl phosphonium bromide and 2,5-dichlorobenzoic acid to approximately 220℃. Potassium carbonate is then added over 45 minutes .


Molecular Structure Analysis

The molecular weight of 4,4’-Oxydiphthalic anhydride is 310.21 g/mol . The IUPAC name for this compound is 5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione . The InChI and SMILES strings provide more detailed information about its molecular structure .


Chemical Reactions Analysis

ODPA has been found to have high reactivity with inorganic acids such as hydrogen chloride and sulfuric acid, leading to the formation of hydrochloric acid and sulfonic acids respectively .


Physical And Chemical Properties Analysis

ODPA is a solid that melts in the range of 225-229 °C . It has a density of 1.7±0.1 g/cm3, a boiling point of 577.7±35.0 °C at 760 mmHg, and a flash point of 260.7±26.0 °C .

Scientific Research Applications

Application 1: Polyimide Fibers

  • Summary of the Application : ODPA is used in the synthesis of copolyimide (co-PI) fibers. These fibers are incorporated into the 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA)/ p -phenylenediamine backbone .
  • Methods of Application : The co-PI fibers are prepared via a two-step wet-spinning method . The processability and mechanical properties of the fibers are significantly improved after the incorporation of ODPA .
  • Results or Outcomes : The fibers exhibit an optimum tensile strength of 10.94 cN dtex −1 and modulus of 470.52 cN dtex −1 with elongation of 2.75 % at a BPDA/ODPA molar ratio of 7/3 . They also exhibit excellent thermal and thermal-oxidative stability .

Application 2: Aromatic Polyimides

  • Summary of the Application : ODPA is used in the synthesis of new soluble polyimides . These polyimides are synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents .
  • Methods of Application : The polyimides are synthesized in one-step with the poly(amic acid)s prepared from the polyaddition of ODPA . The sizes and numbers of alkyl substituents affect the thermal properties, dielectric constants, and solubilities of the polyimides .
  • Results or Outcomes : The obtained polyimides are soluble in various solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), dichloromethane (DCM), and chloroform (CClH3) . They exhibit excellent thermal stability with a decomposition temperature (Td) greater than 500 °C and relatively low coefficients of thermal expansion and dielectric constants .

Application 3: Polyimide Adhesive Film

  • Summary of the Application : ODPA is used in the synthesis of molecular-weight-controlled aromatic polyimides, which are used as adhesive films .
  • Methods of Application : The polyimides are synthesized in the presence of phthalic anhydride (PA) as an end-capping agent . The effect of molecular weight on solubility, melt viscosity, thermal and mechanical properties of polyimides is investigated .
  • Results or Outcomes : These polyimides have good solubility in most polar aprotic solvents and some common organic solvents, such as DMSO and THF . They exhibit outstanding thermal and mechanical properties .

Application 4: Super Capacitors, Battery Anodes, Fluorescence Emitters and MOFs-based Memory Devices

  • Summary of the Application : ODPA is used as an intermediate for polyimides synthesis in the production of super capacitors, battery anodes, fluorescence emitters and MOFs-based memory devices .
  • Methods of Application : The polyimides are synthesized using ODPA as an intermediate .
  • Results or Outcomes : The resulting polyimides are used in various electronic devices, enhancing their performance .

Application 5: Polyetherimide Thermoplastic Resins

  • Summary of the Application : ODPA is used to produce polyetherimide thermoplastic resins . These resins have exceptionally high-temperature performance and excellent solvent resistance .
  • Methods of Application : The polyetherimide thermoplastic resins are synthesized using ODPA .
  • Results or Outcomes : The resulting resins are useful in high-performance plastics applications such as advanced composites and electronic circuit materials .

Application 6: High-End Personal Electronic Devices

  • Summary of the Application : ODPA imparts special performance properties in free films and in flexible copper clad laminate (FCCL) production for high-end personal electronic devices .
  • Methods of Application : The free films and FCCL are produced using ODPA .
  • Results or Outcomes : The resulting products exhibit special performance properties, enhancing the performance of high-end personal electronic devices .

Safety And Hazards

ODPA is classified as Aquatic Chronic 3 according to hazard classifications . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

ODPA has been largely used in polyimides and much less so in epoxies . It is also used in the synthesis of xanthene dyes derivatives . As a thermally stable organic compound, it undergoes little or no chemical reaction with water vapor , making it a promising material for various applications in the future.

Relevant Papers The papers retrieved provide further information on the synthesis, properties, and applications of ODPA . They could be analyzed for more detailed information.

properties

IUPAC Name

5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGYZOYWNCKGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044859
Record name 5,5'-Oxybis(2-benzofuran-1,3-dione)
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Molecular Weight

310.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Oxydiphthalic anhydride

CAS RN

1823-59-2
Record name 4,4′-Oxydiphthalic anhydride
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Record name 4,4'-Oxydiphthalic anhydride
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Record name 1,3-Isobenzofurandione, 5,5'-oxybis-
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Record name 5,5'-Oxybis(2-benzofuran-1,3-dione)
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Record name 4,4'-oxydiphthalic anhydride
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Record name 4,4'-Oxydiphthalic anhydride
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Record name 4,4'-OXYDIPHTHALIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

4-Chlorophthalic anhydride (30 g, 160 mmol), and nitrobenzene (Aldrich, 30 g, containing 500 ppm water) were heated to reflux. Dry potassium carbonate (1.32 g, 9.6 mmol) was added and the mixture heated for 30 minutes. Tetraphenyl phosphonium bromide (0.36 g, 0.9 mmol) and 4-chlorobenzoic acid (0.06 g, 0.4 mmol) were added followed by addition of potassium carbonate (11.4 g, 82.2 mmol). The reaction was heated for about 9 hours and then was diluted with nitrobenzene (30 g) and filtered. The 4,4'-oxydiphthalic anhydride was allowed to crystallize, was washed with solvent, and dried in an air circulating oven at 120° C. to give crude 4,4'-oxydiphthalic anhydride, 10.0 g.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
0.06 g
Type
reactant
Reaction Step Five
Quantity
0.36 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,890
Citations
RF Mundhenke, WT Schwartz - High Performance Polymers, 1990 - journals.sagepub.com
A series of polyimide films prepared from 4,4'-oxydiphthalic anhydride (ODPA) and selected diamines were compared with those from pyromellitic anhydride (PMDA), 3,4,3',4'-…
Number of citations: 18 journals.sagepub.com
CP Yang, YP Chen, EM Woo - Journal of applied polymer …, 2006 - Wiley Online Library
A new monomer of tetraimide‐dicarboxylic acid (IV) was synthesized by starting from ring‐opening addition of 4,4′‐oxydiphthalic anhydride, trimellitic anhydride, and 1,4‐bis(4‐amino‐…
Number of citations: 12 onlinelibrary.wiley.com
CP Yang, RS Chen, CS Wei - European polymer journal, 2002 - Elsevier
A new-type tetraimide-dicarboxylic acid (I ) was synthesized starting from the ring-opening addition of p-aminobenzoic acid, 4,4 ′ -oxydiphthalic anhydride, and 2,2-bis[4-(4-…
Number of citations: 26 www.sciencedirect.com
WY Chang, SH Chen, CH Yang, CN Chuang… - Journal of Polymer …, 2015 - Springer
New soluble polyimides were synthesized from different 4,4′-diaminodiphenylmethane monomers with different alkyl substituents [4′4′-diamino-3,3′-dimethyl-diphenyl-methane, …
Number of citations: 15 link.springer.com
CP Yang, RS Chen, CS Wei - Journal of Polymer Science Part …, 2002 - Wiley Online Library
A new type of tetraimide‐dicarboxylic acid (I) was synthesized starting from the ring‐opening addition of m‐aminobenzoic acid, 4,4′‐oxydiphthalic anhydride, and 2,2‐bis[4‐(4‐…
Number of citations: 2 onlinelibrary.wiley.com
HT Lu, MH Tsai, IH Tseng, CJ Chen… - Polymer …, 2012 - Wiley Online Library
Two 4,4′‐oxydiphthalic anhydride (ODPA)‐based polyimide (PI)/titania hybrid films with different morphologies were prepared through an in situ sol‐gel process. The precursor, poly(…
Number of citations: 8 onlinelibrary.wiley.com
X Jie, C Duan, L Wang, C Jiang, H Zheng… - Industrial & …, 2014 - ACS Publications
In this work, a novel copolyimide (CPI) of 4,4′-oxydiphthalic anhydride–2,4,6-trimethyl-1,3-phenylenediamine/2,6-diaminotoluene was synthesized and its defect-free asymmetric …
Number of citations: 8 pubs.acs.org
K Wang, SY Yang, L Fan, MS Zhan… - Journal of Polymer …, 2006 - Wiley Online Library
A series of molecular‐weight‐controlled fluorinated aromatic polyimides were synthesized through the polycondensation of a fluorinated aromatic diamine, 1,4‐bis(4′‐amino‐2′‐…
Number of citations: 16 onlinelibrary.wiley.com
KM Ting, J Xu, BH Guo - High Performance Polymers, 2017 - journals.sagepub.com
In this research, a novel method for fabricating flexible polyimide foams was developed. The foam was derived from the precursor synthesized via esterification of 3,3′,4,4′-…
Number of citations: 5 journals.sagepub.com
H Ni, X Zhang, J Liu, S Yang - High Performance Polymers, 2017 - journals.sagepub.com
A series of polyimides (PIs) with good heat sealability were synthesized from an asymmetric aromatic dianhydride, 2,3,3′,4′-oxydiphthalic anhydride, and aromatic ether diamines …
Number of citations: 13 journals.sagepub.com

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